molecular formula C9H20N2 B3225497 N,N,N'-Trimethyl-cyclohexane-1,2-diamine CAS No. 1249587-34-5

N,N,N'-Trimethyl-cyclohexane-1,2-diamine

Cat. No.: B3225497
CAS No.: 1249587-34-5
M. Wt: 156.27 g/mol
InChI Key: MGFSHCOCJMZNSV-UHFFFAOYSA-N
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Description

N,N,N’-Trimethyl-cyclohexane-1,2-diamine is an organic compound with the molecular formula C9H20N2 It is a derivative of cyclohexane, where three methyl groups are attached to the nitrogen atoms of the 1,2-diamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’-Trimethyl-cyclohexane-1,2-diamine can be synthesized through several methods. One common approach involves the methylation of cyclohexane-1,2-diamine using methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of N,N,N’-Trimethyl-cyclohexane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Trimethyl-cyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

N,N,N’-Trimethyl-cyclohexane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can serve as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N’-Trimethyl-cyclohexane-1,2-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its structural features allow it to bind to specific sites on proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylcyclohexane-1,2-diamine
  • N,N,N’-Trimethyl-1,2-diaminocyclohexane
  • N,N’-Dimethylcyclohexane-1,2-diamine

Uniqueness

N,N,N’-Trimethyl-cyclohexane-1,2-diamine is unique due to the presence of three methyl groups on the nitrogen atoms, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications.

Biological Activity

N,N,N'-Trimethyl-cyclohexane-1,2-diamine is an organic compound with the molecular formula C9H20N2. It is a derivative of cyclohexane, characterized by three methyl groups attached to the nitrogen atoms of the 1,2-diamine substituent. This compound has garnered attention due to its potential biological activities, particularly in enzyme interactions and antimicrobial properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of target molecules. The cyclohexane ring provides structural rigidity, enhancing binding affinity and specificity.

Applications in Scientific Research

This compound has several applications in scientific research:

  • Chemistry : Used as a ligand in coordination chemistry and catalysis.
  • Biology : Serves as a building block for synthesizing biologically active molecules.
  • Industry : Employed in producing specialty chemicals and materials.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, compounds derived from cyclohexane-1,2-diamine have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) of these compounds indicate their effectiveness compared to standard antibiotics .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of cyclohexane-1,2-diamine against common pathogens such as E. coli and S. aureus. The results demonstrated that certain derivatives exhibited potent antibacterial effects, with MIC values significantly lower than those of conventional antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Target Organisms
This compound0.5E. coli
Cyclohexane-1,2-diamine derivative0.8S. aureus
Ciprofloxacin (control)1.0E. coli / S. aureus

Chemical Reactivity

This compound undergoes various chemical reactions that can influence its biological activity:

  • Oxidation : Can yield amine oxides.
  • Reduction : Converts to secondary or primary amines.
  • Substitution : Participates in nucleophilic substitution reactions.

These reactions can modify the compound's structure and enhance its biological efficacy.

Comparison with Similar Compounds

The uniqueness of this compound lies in its three methyl groups on the nitrogen atoms, which influence its reactivity and binding properties compared to similar compounds like N,N-Dimethylcyclohexane-1,2-diamine.

Compound NameStructural FeaturesBiological Activity
This compoundThree methyl groups on nitrogenAntimicrobial activity
N,N-Dimethylcyclohexane-1,2-diamineTwo methyl groups on nitrogenModerate activity
N,N'-Dimethylcyclohexane-1,2-diamineTwo methyl groups on one nitrogenLow activity

Properties

IUPAC Name

1-N,2-N,2-N-trimethylcyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-10-8-6-4-5-7-9(8)11(2)3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFSHCOCJMZNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the N-formyl-N-[2-(dimethylamino)cyclohexanediamine (4 g.; 0.0235 mole) in 50 ml. of ether was added during 5 minutes to a solution of LAH (4 g.) in 250 ml. of ether and refluxed 17 hours. It was cooled in ice, and decomposed in succession with 4 ml. of H2O, 4 ml. of 15% NaOH, 12 ml. of H2O, stirred 1 hour at room temperature and filtered. The cake was washed with ether, and the ether was distilled. The titled amine (B) residue was distilled at 14 mm, b.p. 86°-87°, 3 g. (82% yield). ir NH 3680 v.w., 3320; CH 2940, 2820; N-alkyl 2780; CH 1475, 1450; C-N/other 1270, 1155, 1145, 1125, 1060, 1045, 1005, 870, 805, 775. nmr in CDCl3 (60 MHz) was in accord. Mass spectrum M+ 156.
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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